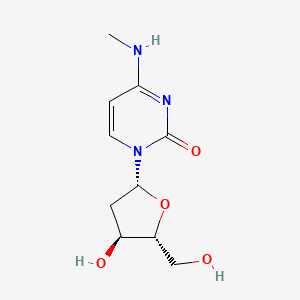

N(3)-Methyl-2'-deoxycytidine

Übersicht

Beschreibung

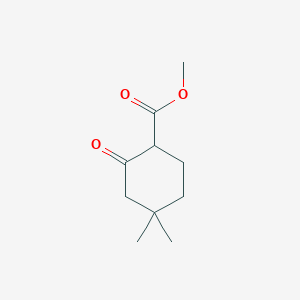

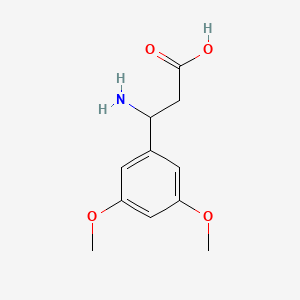

N(3)-Methyl-2'-deoxycytidine, or m2dC, is a nucleoside analog that is used in a variety of scientific and medical applications. It is a modified form of the naturally occurring nucleoside deoxycytidine, which is a component of DNA and RNA. m2dC is used in a range of research and clinical applications, including as a tool for studying gene expression, as a therapeutic agent, and as a diagnostic tool.

Wissenschaftliche Forschungsanwendungen

Role in DNA Oxidation Processes

N(3)-Methyl-2'-deoxycytidine and its analogs play a significant role in DNA oxidation processes. Methylated cytidine is crucial as an epigenetic signal in gene regulation, and its oxidation products are believed to be involved in active demethylation processes and DNA damage. Studies have reported the photochemical production of the 5-methyl-2'-deoxycytidine radical cation via a two-photon ionization process. This radical cation is detected by time-resolved IR spectroscopy and identified through density functional theory calculations. Two final oxidation products have been characterized with liquid chromatography coupled to mass spectrometry (Bucher et al., 2014).

Impact on Gene Expression

5-Aza-2′-deoxycytidine (AzaD), also known as Decitabine, is a deoxycytidine analog typically used to activate methylated and silenced genes by promoter demethylation. However, it has been found that promoter demethylation may not be the sole mechanism by which AzaD affects gene expression. Regulation by AzaD can occur in several ways, including some independent of DNA demethylation. The effect of AzaD on gene expression is highly context-dependent and varies for the same gene under different environmental settings (Seelan et al., 2018).

Detection and Quantification in DNA Sequences

N-halogeno-N-sodiobenzenesulfonamide reagents have been used for the selective detection of 5-methylcytosine in DNA sequences. These reagents provide a new chemical method for probing 5-methyl-2'-deoxycytidine in DNA sequences. This strategy, combined with β-glucosyltransferase, allows distinguishing 5-methyl-2'-deoxycytidine from other similar compounds (Wang et al., 2013).

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYQNXJGNKQOQK-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177423 | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(3)-Methyl-2'-deoxycytidine | |

CAS RN |

22882-02-6 | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022882026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1598997.png)

![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B1599010.png)

![Tris[3-(perfluorooctyl)phenyl]phosphine](/img/structure/B1599011.png)